molecular formula C14H10ClNO B1301146 9-(chloroacetyl)-9H-carbazole CAS No. 38002-61-8

9-(chloroacetyl)-9H-carbazole

Cat. No.: B1301146
CAS No.: 38002-61-8
M. Wt: 243.69 g/mol
InChI Key: NIZUEICMEHKRKX-UHFFFAOYSA-N
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Description

9-(Chloroacetyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(chloroacetyl)-9H-carbazole typically involves the reaction of carbazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Carbazole+Chloroacetyl chloride9-(Chloroacetyl)-9H-carbazole+HCl\text{Carbazole} + \text{Chloroacetyl chloride} \rightarrow 9\text{-(Chloroacetyl)-9H-carbazole} + \text{HCl} Carbazole+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Oxidation Reactions: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or amines in solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Carbazole-9,9-dioxide: Formed from oxidation reactions.

    Hydroxymethyl-carbazole: Formed from reduction reactions.

Scientific Research Applications

9-(Chloroacetyl)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-(chloroacetyl)-9H-carbazole involves its interaction with various molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbazole moiety can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

    9-Acetyl-9H-carbazole: Similar structure but lacks the chloro group, resulting in different reactivity and applications.

    9-(Bromoacetyl)-9H-carbazole: Similar structure with a bromo group instead of a chloro group, leading to different reactivity in substitution reactions.

    9-(Methoxyacetyl)-9H-carbazole: Similar structure with a methoxy group, affecting its electronic properties and reactivity.

Uniqueness: 9-(Chloroacetyl)-9H-carbazole is unique due to the presence of the chloroacetyl group, which enhances its reactivity in nucleophilic substitution reactions and its potential applications in various fields. The chloro group also influences the compound’s electronic properties, making it suitable for use in advanced materials and electronic devices.

Properties

IUPAC Name

1-carbazol-9-yl-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUEICMEHKRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365277
Record name 9-(chloroacetyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-61-8
Record name 9-(chloroacetyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38002-61-8
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